![molecular formula C8H7N3O2 B578725 Methyl 1H-imidazo[4,5-C]pyridine-4-carboxylate CAS No. 1234616-18-2](/img/structure/B578725.png)
Methyl 1H-imidazo[4,5-C]pyridine-4-carboxylate
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Overview
Description
“Methyl 1H-imidazo[4,5-C]pyridine-4-carboxylate” is a compound that belongs to the class of imidazopyridines . Imidazopyridines are known to play a crucial role in numerous disease conditions and have the ability to influence many cellular pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, enzymes involved in carbohydrate metabolism, etc .
Synthesis Analysis
The synthesis of imidazo[4,5-C]pyridine derivatives has been a subject of intense research for numerous decades . Various synthetic methodologies have been developed, involving cyclocondensation, cycloaddition, oxidative cyclization, and transannulation reactions . A transition-metal-free sp3 C–H amination reaction has been established for imidazo[1,5-a]pyridine synthesis employing molecular iodine from 2-pyridyl ketones and alkylamines .Molecular Structure Analysis
The molecular structure of imidazo[4,5-C]pyridine derivatives is established based on NMR spectroscopic data, mass spectrometry, and XRD single crystal .Chemical Reactions Analysis
Imidazo[4,5-C]pyridine derivatives are known to undergo various chemical reactions. For instance, they have been used in the synthesis of c-Met kinase inhibitors . They also participate in I2-mediated oxidative annulations .Physical And Chemical Properties Analysis
The physical and chemical properties of imidazo[4,5-C]pyridine derivatives vary. For instance, imidazole is a white or colorless solid that is highly soluble in water and other polar solvents .Scientific Research Applications
Optoelectronic Devices
This compound can be utilized in the development of optoelectronic devices due to its luminescent properties. These devices include light-emitting diodes (LEDs), photodetectors, and solar cells that require materials with specific light absorption and emission characteristics .
Sensors
The luminescent features of imidazo[4,5-C]pyridine derivatives make them suitable for use in sensor technology. They can be incorporated into sensors that detect environmental changes or chemical substances by exhibiting a change in luminescence .
Anti-cancer Drugs
Research has shown potential for these compounds to be used in the pharmaceutical field as anti-cancer drugs. Their ability to interact with biological systems at the molecular level allows them to target and disrupt cancer cell processes .
Confocal Microscopy and Imaging
As emitters for confocal microscopy and imaging, these derivatives can help in visualizing biological specimens with high resolution. Their luminescent properties enhance the contrast and detail observed in such imaging techniques .
c-Met Kinase Inhibitors
Imidazo[4,5-C]pyridine derivatives have been explored as c-Met kinase inhibitors, which are important in the treatment of various cancers. The optimization of these compounds can lead to novel therapies .
Antiviral and Antitumor Agents
Due to structural similarities with nucleic bases, these compounds may act as metabolites and exhibit antiviral and antitumor properties. They have shown cytotoxic activity against various carcinoma cells .
Anti-tubercular Activity
Some derivatives have been synthesized and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis. This suggests a potential therapeutic application for treating tuberculosis .
Mechanism of Action
Target of Action
Methyl 1H-imidazo[4,5-C]pyridine-4-carboxylate is a novel imidazo[4,5-b]pyridine derivative . Imidazopyridines are known to be promising purine bioisosteres for potential medical applications . They have been used in the design of compounds with valuable medicinal properties . .
Mode of Action
Imidazopyridines, in general, are known to interact with various cellular pathways necessary for the proper functioning of cells .
Biochemical Pathways
Imidazopyridines are known to influence many cellular pathways necessary for the proper functioning of cells .
Pharmacokinetics
The design and synthesis of bioisosteres, such as imidazopyridines, are known to improve selectivity, pharmacokinetics, and metabolic stability, and reduce different side effects, including toxicity .
Result of Action
Imidazopyridines are known to have a broad range of chemical and biological properties .
Action Environment
The stability and efficacy of similar compounds can be influenced by factors such as temperature, ph, and the presence of other compounds .
Safety and Hazards
Future Directions
properties
IUPAC Name |
methyl 1H-imidazo[4,5-c]pyridine-4-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2/c1-13-8(12)7-6-5(2-3-9-7)10-4-11-6/h2-4H,1H3,(H,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEVKUBOBFVAQDL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC=CC2=C1N=CN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 1H-imidazo[4,5-C]pyridine-4-carboxylate |
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